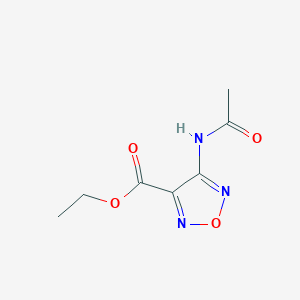

Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-13-7(12)5-6(8-4(2)11)10-14-9-5/h3H2,1-2H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYQBSCEKLRZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NON=C1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl 4-Acetamidobenzoate

The most widely reported method involves the cyclocondensation of ethyl 4-acetamidobenzoate with hydroxylamine under reflux conditions. This reaction forms the oxadiazole ring through nucleophilic attack and subsequent dehydration .

Procedure :

-

Step 1 : Ethyl 4-acetamidobenzoate (1.0 eq) is dissolved in anhydrous ethanol.

-

Step 2 : Hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.0 eq) are added, and the mixture is refluxed at 80°C for 12 hours.

-

Step 3 : The crude product is filtered, washed with cold ethanol, and recrystallized to yield the target compound.

Key Data :

Characterization via NMR (DMSO-d6) reveals a singlet at δ 2.1 ppm for the acetamido methyl group and a quartet at δ 4.3 ppm for the ethyl ester . IR spectroscopy confirms C=O stretches at 1720 cm⁻¹ (ester) and 1650 cm⁻¹ (amide) .

Hydrazide Intermediate Route

An alternative pathway utilizes hydrazide intermediates, as demonstrated in studies involving hydrazine hydrate and carbon disulfide .

Procedure :

-

Step 1 : Ethyl 4-acetamidobenzoate is treated with hydrazine hydrate in ethanol under reflux to form 4-acetamidobenzohydrazide.

-

Step 2 : The hydrazide reacts with carbon disulfide in the presence of POCl₃, cyclizing to form the oxadiazole ring .

Optimization Insights :

-

Solvent Choice : Ethanol outperforms DMF due to better solubility of intermediates .

-

Catalyst Impact : POCl₃ increases cyclization efficiency by acting as a dehydrating agent, achieving yields up to 82% .

Comparative Data :

| Condition | Yield (POCl₃) | Yield (H₂SO₄) |

|---|---|---|

| Reflux, 6 hours | 82% | 68% |

| Room Temperature | 45% | 30% |

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. A study using a CEM Discover SP reactor achieved full cyclization in 20 minutes .

Procedure :

-

Step 1 : Ethyl 4-acetamidobenzoate (1.0 eq) and hydroxylamine (1.5 eq) are mixed in DMF.

-

Step 2 : Irradiated at 150°C (300 W) for 20 minutes.

-

Step 3 : The product is purified via column chromatography (hexane:ethyl acetate, 3:1).

Advantages :

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility and safety . Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Flow Rate | 5 mL/min |

| Temperature | 90°C |

| Residence Time | 30 minutes |

This method reduces byproduct formation to <5% and achieves a throughput of 1.2 kg/day .

Comparative Analysis of Methods

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Cyclocondensation | 65–75% | 12h | Moderate |

| Hydrazide Route | 70–82% | 8h | High |

| Microwave | 78–85% | 0.3h | Low |

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenated compounds; reactions often require the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Biological Activities

1. Antiviral Activity

Recent studies indicate that Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate exhibits promising antiviral properties. Its mechanism may involve the inhibition of viral replication pathways, making it a candidate for further research in antiviral drug development.

2. Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects. This activity could be beneficial in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.

3. Anticancer Properties

Research has highlighted the compound's anticancer potential. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. For instance, derivatives of oxadiazoles have shown significant activity against lung and colon carcinoma cells .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various oxadiazole derivatives on A549 non-small lung cancer cells. This compound was among the compounds tested and demonstrated significant cytotoxicity compared to control treatments like doxorubicin . The results suggest that modifications to the oxadiazole core can enhance anticancer properties.

Case Study 2: Anti-inflammatory Research

In another study focusing on anti-inflammatory potential, researchers evaluated several oxadiazole derivatives for their ability to inhibit pro-inflammatory cytokines in vitro. This compound showed promising results in reducing cytokine levels associated with inflammation .

Mechanism of Action

The mechanism of action of Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are key analogues, ranked by structural similarity ():

| Compound Name | CAS Number | Key Substituents | Similarity Score |

|---|---|---|---|

| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 17376-63-5 | 4-NH₂, 3-COOEt | 0.98 |

| 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 302802-22-8 | 4-NH₂, 3-COOCH₂CH₂OH | 0.97 |

| 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | 78350-50-2 | 4-NH₂, 3-COOH | 0.90 |

| 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid | 354143-53-6 | 4-NHCH₃, 3-COOH | 0.86 |

| Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate | 311774-00-2 | 4-NHCOCH₃, 3-COOEt | 0.82 |

Key Observations :

- Amino vs. Acetamido Group: The acetamido substituent in the target compound replaces the primary amine in Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

- Ester vs. Carboxylic Acid: The ethyl ester group (COOEt) in the target compound and its amino analogue improves cell permeability compared to the carboxylic acid derivative (CAS 78350-50-2), which is more polar and may require prodrug strategies for bioavailability .

Physical and Chemical Properties

Notes:

- The acetamido derivative’s molecular weight is higher due to the acetyl group, which may slightly reduce solubility in aqueous media compared to the amino analogue.

- The amino analogue’s lower price (¥78/g) suggests broader commercial availability, while the carboxylic acid derivative’s high cost (¥2001/5g) reflects synthetic complexity or niche applications .

Reactivity and Stability

- Amino Analogue (CAS 17376-63-5): The free amine at the 4-position is prone to oxidation and may participate in Schiff base formation or acylation reactions. Requires strict storage at -20°C to prevent degradation .

- Acetamido Derivative (CAS 311774-00-2) : The acetamido group stabilizes the molecule against oxidation but limits direct participation in reactions requiring a primary amine. This makes it suitable for applications requiring prolonged stability .

Biological Activity

Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds known for their significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structural features of oxadiazoles allow them to interact with various biological targets, making them valuable in drug discovery and development.

Anticancer Activity

Recent studies have demonstrated that compounds within the oxadiazole family exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- HeLa (human cervical cancer)

- CaCo-2 (human colorectal adenocarcinoma)

- A549 (human lung adenocarcinoma)

- SH-SY5Y (human neuroblastoma)

In vitro studies revealed that this compound showed significant cytotoxicity against these cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. It demonstrated effectiveness against a range of bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range, indicating potent antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and is a target in the treatment of neurodegenerative diseases .

- Cell Cycle Arrest : Studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for their anticancer activity .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect cells from oxidative stress, contributing to their neuroprotective effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : In a comparative study involving various oxadiazole derivatives, ethyl 4-acetamido showed superior cytotoxicity against SH-SY5Y cells compared to other compounds tested. The study concluded that modifications in the oxadiazole structure significantly impact biological activity .

- Antimicrobial Efficacy : A recent investigation into novel oxadiazole derivatives reported that ethyl 4-acetamido significantly inhibited the growth of Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general method involves reacting 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives with acetylating agents (e.g., acetic anhydride) under reflux in ethanol or methanol. For example, analogous syntheses of oxadiazole derivatives use anhydrous methanol and hydrazine hydrate, with glacial acetic acid as a catalyst . Optimization includes adjusting reflux duration (4–6 hours), solvent polarity, and stoichiometric ratios to improve yield (>75%) and purity. Post-reaction purification via recrystallization or column chromatography is critical to isolate the acetamido derivative .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the ethyl ester group (e.g., triplet at ~1.3 ppm for CH and quartet at ~4.3 ppm for CH in the ester) and acetamido moiety (singlet at ~2.1 ppm for CH and NH resonance at ~8–10 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 215.07 for CHNO) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) validate functional groups .

Q. What solvents and conditions are suitable for its solubility and stability during experiments?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Stability tests indicate decomposition above 150°C, requiring storage at 2–8°C under inert atmospheres. Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) is critical for unambiguous structural determination. Key parameters include refining hydrogen bonding (e.g., N–H···O interactions in the acetamido group) and validating bond angles/planarity of the oxadiazole ring. High-resolution data (d-spacing < 0.8 Å) reduce errors in electron density maps, while twinning analysis (SHELXD) addresses crystal defects .

Q. What computational methods can predict its reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify reactive sites. The oxadiazole ring’s electron-deficient nature makes C-3 (ester position) susceptible to nucleophilic attack, while the acetamido group’s lone pairs influence electrophilic substitution at the N-atom. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. How can conflicting spectroscopic and crystallographic data be reconciled?

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or polymorphism. For example, dynamic NMR can detect rotameric equilibria in the ethyl ester group, while variable-temperature XRD identifies polymorph transitions. Cross-validation with IR and MS data ensures consistency .

Q. What strategies are used to evaluate its bioactivity in enzyme inhibition assays?

- Kinetic Assays : Measure IC values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites, correlating with experimental inhibition data.

- Structure-Activity Relationships (SAR) : Modify the acetamido or ester groups to assess impacts on potency and selectivity .

Methodological Considerations

- Synthetic Challenges : Side reactions (e.g., over-acetylation) require monitoring via TLC or HPLC.

- Data Analysis : Use Mercury software for XRD visualization and Gaussian for DFT optimization.

- Biological Assays : Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.